

Application Notes and Protocols: Tasipimidine Sulfate for Preclinical Research

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Compound of Interest

Compound Name: *Tasipimidine Sulfate*

Cat. No.: *B12413414*

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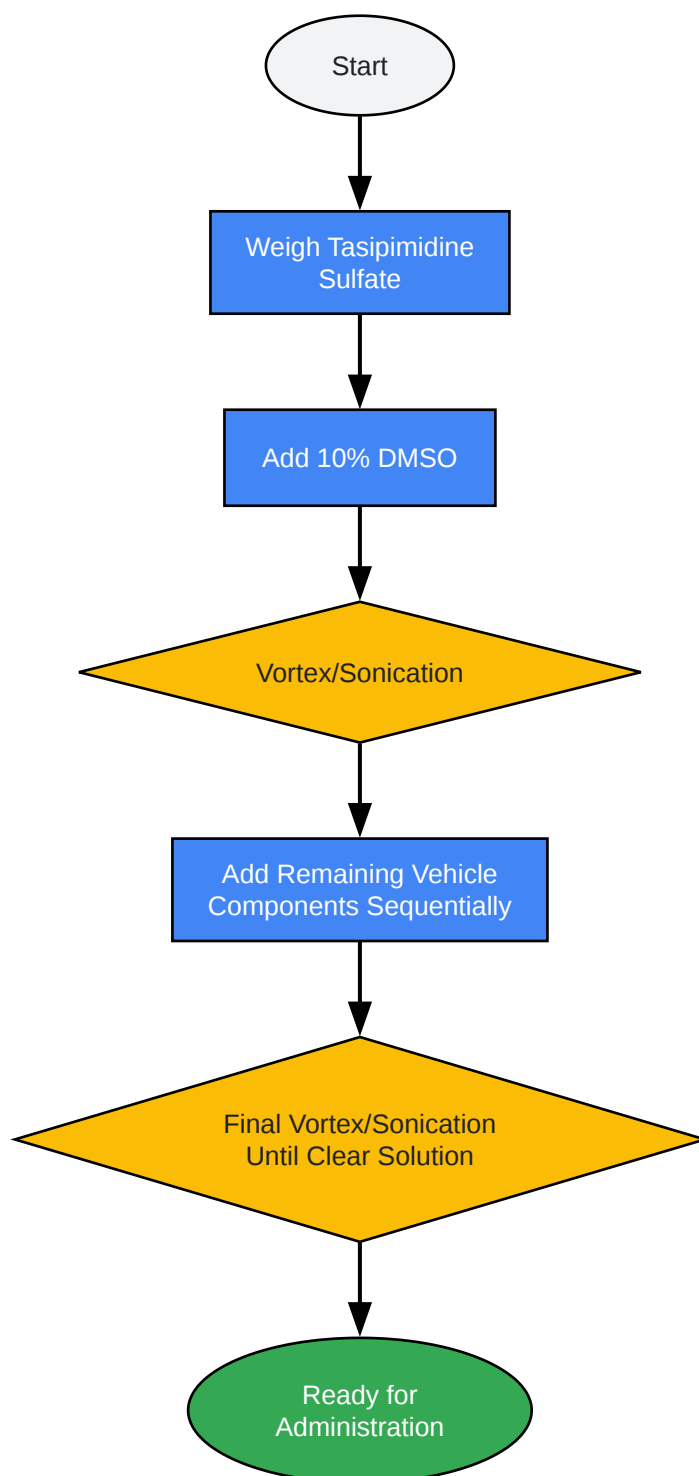
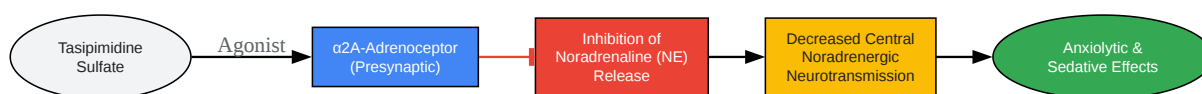
These application notes provide a comprehensive overview of **Tasipimidine Sulfate**, a selective $\alpha 2A$ -adrenoceptor agonist, for use in preclinical research settings. Detailed protocols for formulation and key in vivo experiments are provided to facilitate the investigation of its pharmacological properties.

Introduction

Tasipimidine Sulfate is an orally active and selective $\alpha 2A$ -adrenoceptor agonist.[1][2][3][4] It is primarily investigated for its potential therapeutic effects in situational anxiety and fear.[1][2][4] Tasipimidine has been approved in the European Union for veterinary use in dogs for the short-term alleviation of situational anxiety and fear triggered by noise or owner departure under the brand name Tessie®.[5][6][7] It is also under development for the treatment of insomnia in humans.[5]

Mechanism of Action

Tasipimidine acts as a potent and selective full agonist of the human $\alpha 2A$ -adrenergic receptor.[5][8] This agonism at $\alpha 2A$ -adrenoceptors, which are primarily located presynaptically on noradrenergic neurons, inhibits the release of noradrenaline.[6][7][9] The subsequent decrease in central noradrenergic neurotransmission is believed to be the primary mechanism underlying its anxiolytic and sedative effects.[6][9] By blocking the startle reflex, Tasipimidine counteracts arousal.[6][7][9]



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